molecular formula C9H15N5O B2373637 4-(Triazol-1-yl)azepane-1-carboxamide CAS No. 2408966-33-4

4-(Triazol-1-yl)azepane-1-carboxamide

Cat. No.: B2373637
CAS No.: 2408966-33-4
M. Wt: 209.253
InChI Key: NWSFZXKYVDPNJT-UHFFFAOYSA-N
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Description

4-(Triazol-1-yl)azepane-1-carboxamide is a specialized chemical compound designed for research and development applications, particularly within medicinal chemistry and neuroscience. This molecule features a hybrid structure combining an azepane ring, a seven-membered nitrogen-containing heterocycle, with a 1,2,4-triazole moiety, a five-membered ring known for its versatile biological interactions . The 1,2,4-triazole group is a privileged scaffold in medicinal chemistry due to its electron-rich nature and ability to form multiple hydrogen bonds and other weak interactions with various enzymes and receptors, including those in the central nervous system . This makes triazole-containing compounds highly valuable for investigating new therapeutic targets. The structural similarity of this compound to other triazole-azepine hybrids, which have been identified as potential non-steroidal anti-inflammatory agents with notable analgesic activity in vivo, suggests its potential utility in pharmacological profiling . Furthermore, the azepane-carboxamide structure is a key motif in compounds designed to target G-protein-coupled receptors, such as muscarinic receptors. Specifically, azepin-1-yl carboxylates have been investigated as potent and selective muscarinic M4 receptor agonists, indicating the relevance of this chemotype for research into the treatment of neurological and cognitive disorders, including Alzheimer's disease, schizophrenia, and pain . Researchers can utilize this compound as a building block in the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(triazol-1-yl)azepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-9(15)13-5-1-2-8(3-6-13)14-7-4-11-12-14/h4,7-8H,1-3,5-6H2,(H2,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSFZXKYVDPNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)N)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triazol-1-yl)azepane-1-carboxamide typically involves the formation of the triazole ring through a cycloaddition reaction, commonly known as “click chemistry.” This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper(I) catalysts and azide-alkyne cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Triazol-1-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the azepane moiety.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the antifungal properties of triazole derivatives, including 4-(triazol-1-yl)azepane-1-carboxamide. A notable study demonstrated that certain triazole derivatives exhibited significant antifungal activity against various strains, including Phytophthora capsici. The compound showed a promising EC50 value of 13.095 μg/mL, indicating its potential as an effective fungicide compared to established agents like mefentrifluconazole, which had an EC50 of 39.516 μg/mL .

Table 1: Antifungal Activity Comparison

CompoundEC50 (μg/mL)Comparison AgentEC50 (μg/mL)
This compound13.095Mefentrifluconazole39.516
Other Derivative (5j)17.362Mefentrifluconazole75.433

This highlights the potential of this compound in expanding the fungicidal spectrum of triazole derivatives.

Anticonvulsant Properties

The triazole nucleus has been extensively studied for its anticonvulsant properties. Compounds similar to this compound have shown effectiveness in various seizure models. For instance, triazole derivatives demonstrated significant activity in delaying seizures in animal models, particularly in the PTZ-induced seizure model .

Case Study: Anticonvulsant Efficacy

A systematic review indicated that certain triazole derivatives were effective at doses as low as 5 mg/kg in preventing seizures induced by pentylenetetrazol (PTZ). These findings suggest that modifications to the triazole structure can enhance anticonvulsant activity, making compounds like this compound potential candidates for further development in epilepsy treatment .

Potential Therapeutic Uses

The versatility of triazole compounds extends beyond antifungal and anticonvulsant applications. Ongoing research is exploring their roles in other therapeutic areas, including:

  • Antidepressants : Triazole derivatives are being investigated for their potential as antidepressants due to their ability to modulate neurotransmitter levels.
  • Cancer Therapy : Some studies suggest that triazole compounds may exhibit anticancer properties by inhibiting tumor growth and proliferation.

Conclusion and Future Directions

The compound this compound exhibits significant promise across various fields due to its diverse biological activities. Its antifungal and anticonvulsant properties are particularly noteworthy, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Future research should focus on:

  • In-depth Mechanistic Studies : Understanding how modifications to the triazole structure influence biological activity.
  • Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.

Mechanism of Action

The mechanism of action of 4-(Triazol-1-yl)azepane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Analogues

2.1.1. Sulfonamide-Triazole Derivatives The compound 4-{2-[4-(4-chlorophenyl)-[1,2,3]triazol-1-yl]-ethyl}-benzenesulfonamide () shares the triazole motif but incorporates a sulfonamide group instead of carboxamide. This substitution allows for distinct interactions: the sulfonamide forms hydrogen bonds with COX-2 residues Gln-192 and His-90, conferring high selectivity (COX-2/COX-1 ratio >100) .

2.1.2. Azepane Carboxamide Derivatives
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide () shares the azepane-carboxamide framework but replaces the triazole with a pyrazole ring. This modification likely reduces hydrogen-bonding capacity, impacting target affinity.

2.1.3. Triazol-Oxazolidinone (TOZ) Compounds Compounds 1a and 1b () feature triazole-linked oxazolidinone cores. Their degradation products retain triazole moieties but exhibit increased MIC values in plasma due to protein binding rather than instability . This highlights the importance of pharmacokinetic factors in triazole-containing drugs.

Pharmacokinetic Considerations

  • Degradation Pathways: TOZ compounds degrade into triazole-containing metabolites without losing activity, emphasizing triazole’s resilience .
  • Protein Binding: Sulfonamide-triazole derivatives show low plasma binding, enhancing bioavailability , whereas TOZ compounds suffer from high binding, reducing free drug concentrations .

Q & A

Q. Advanced: How can factorial design of experiments (DoE) improve yield and purity in multi-step syntheses of triazole-containing carboxamides?

Answer:

  • Basic: Synthesis optimization requires careful selection of reaction conditions, including solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst systems (e.g., Cu(I) for azide-alkyne cycloaddition). For example, glacial acetic acid is often used to protonate intermediates and stabilize reactive species . Reaction progress should be monitored via TLC or NMR to identify incomplete steps or byproducts.
  • Advanced: Full factorial or response surface methodologies (RSM) can systematically evaluate interactions between variables (e.g., molar ratios, temperature, and reaction time). For instance, a 2³ factorial design could optimize solvent polarity, catalyst loading, and temperature to maximize yield while minimizing side reactions. Statistical tools like ANOVA help identify significant factors, reducing the number of required trials .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Advanced: How can 2D NMR (e.g., HSQC, NOESY) resolve structural ambiguities in azepane-triazole hybrids?

Answer:

  • Basic: Core techniques include 1^1H/13^{13}C NMR for backbone assignment, IR spectroscopy for carboxamide C=O stretching (~1650–1700 cm⁻¹), and mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may confirm stereochemistry if crystals are obtainable .
  • Advanced: 2D NMR techniques like HSQC correlate 1^1H and 13^{13}C signals to distinguish overlapping peaks in the azepane ring. NOESY identifies spatial proximities between triazole protons and the azepane backbone, clarifying conformational preferences. Dynamic NMR can also probe ring-flipping kinetics in azepane derivatives .

Basic: How do researchers evaluate the biological activity of this compound?

Q. Advanced: What mechanistic approaches (e.g., SPR, CRISPR screens) can identify biological targets of triazole-carboxamide hybrids?

Answer:

  • Basic: Initial screens use in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity against cancer cell lines). Dose-response curves (IC50_{50}/EC50_{50}) quantify potency. Comparative studies against structurally similar compounds (e.g., benzimidazole analogs) highlight structure-activity relationships (SAR) .
  • Advanced: Surface plasmon resonance (SPR) measures real-time binding kinetics to putative targets (e.g., kinases). CRISPR-based gene knockout libraries can identify sensitized pathways. Molecular docking against protein databases (e.g., PDB) predicts binding modes, validated via mutagenesis studies .

Basic: What solvent systems are optimal for purifying this compound?

Q. Advanced: How do advanced separation technologies (e.g., SFC, HILIC) enhance purification of polar heterocycles?

Answer:

  • Basic: Gradient elution with polar solvents (e.g., methanol/water or acetonitrile/water) in reversed-phase HPLC is standard. Silica gel chromatography with ethyl acetate/hexane mixtures (3:7 to 1:1) separates intermediates .
  • Advanced: Supercritical fluid chromatography (SFC) with CO2_2-methanol co-solvents improves resolution of enantiomers. Hydrophilic interaction liquid chromatography (HILIC) effectively separates polar carboxamides by leveraging hydrogen bonding with stationary phases .

Basic: How can researchers address contradictory reports on the biological activity of triazole-carboxamide derivatives?

Q. Advanced: What meta-analysis frameworks reconcile discrepancies in published data on heterocyclic compounds?

Answer:

  • Basic: Replicate experiments under standardized conditions (e.g., cell line provenance, serum-free media). Validate purity (>95% by HPLC) to exclude batch variability. Cross-reference with structural analogs to confirm activity trends .
  • Advanced: Systematic meta-analyses aggregate data across studies, adjusting for variables like assay type (e.g., MTT vs. ATP luminescence). Machine learning models (e.g., random forests) can identify confounding factors (e.g., solvent DMSO concentration) that influence reported IC50_{50} values .

Basic: What computational tools predict the physicochemical properties of this compound?

Q. Advanced: How do molecular dynamics (MD) simulations model the conformational flexibility of azepane rings in solution?

Answer:

  • Basic: Software like ChemAxon or ACD/Labs calculates logP, pKa, and solubility. Density functional theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) relevant to reactivity .
  • Advanced: MD simulations (e.g., GROMACS) with explicit solvent models (e.g., TIP3P water) track azepane ring puckering over microsecond timescales. Free energy perturbation (FEP) quantifies the thermodynamic impact of substituents on ring conformation .

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